N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core linked to two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Rings: Starting from appropriate precursors, thiazole rings can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Coupling Reactions: The thiazole rings are then coupled to a benzamide core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity could be attributed to the electron-donating or electron-withdrawing effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide: can be compared to other benzamide derivatives or thiazole-containing compounds.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Uniqueness
Structural Features: The presence of both cyclopropyl and thiazole rings in the same molecule is relatively unique.
Reactivity: Its specific reactivity patterns and potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(19-15-18-13(9-23-15)10-1-2-10)11-3-5-12(6-4-11)21-16-17-7-8-22-16/h3-10H,1-2H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLFHRSDAAZXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.